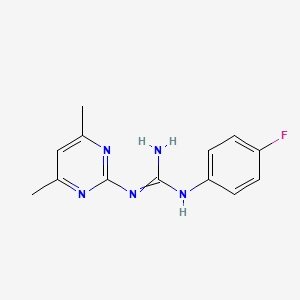

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)guanidine

描述

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)guanidine is a guanidine derivative featuring a 4,6-dimethylpyrimidine core and a 4-fluorophenyl substituent. Guanidines are notable for their diverse biological activities, including roles as enzyme inhibitors and antimicrobial agents . The fluorine atom at the para position of the phenyl ring may enhance electronic properties and binding affinity due to its electronegativity, while the pyrimidine moiety contributes to structural rigidity. This article compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

属性

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOLTKGSYIFEBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Guanidinium Intermediate

The synthesis begins with the reaction of 4-fluoroaniline and cyanamide in the presence of an aqueous acid (e.g., hydrochloric acid) to form the corresponding phenylguanidinium salt . This intermediate is critical for subsequent cyclization. The reaction proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbon of cyanamide, facilitated by acidic conditions.

Key Parameters :

Cyclization with Acetylacetone

The isolated guanidinium salt is treated with acetylacetone in the presence of a base (e.g., sodium hydroxide) to form the pyrimidine ring. This step involves a condensation reaction, where the diketone reacts with the guanidine moiety to yield the 4,6-dimethylpyrimidin-2-yl group.

Optimized Conditions :

Table 1: Two-Step Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Guanidinium Formation | 4-fluoroaniline, cyanamide, HCl | 70°C, 4 hr | 85–90 |

| Cyclization | Acetylacetone, NaOH | 85°C, 7 hr | 65–75 |

One-Pot Synthesis Method

Integrated Reaction Design

Recent patents describe a streamlined one-pot synthesis that eliminates intermediate isolation, enhancing efficiency and reducing waste. This method sequentially combines the guanidinium formation and cyclization steps in a single reactor.

Procedure Overview :

-

Acid-Mediated Guanidinium Synthesis : 4-fluoroaniline and cyanamide react in aqueous HCl.

-

In Situ Cyclization : Without isolating the guanidinium salt, acetylacetone and NaOH are added directly to the reaction mixture.

Advantages :

Critical Process Variables

Table 2: One-Pot Synthesis Optimization

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Aniline:Acetylacetone) | 1:1.5–2.0 | Higher ratios reduce side products |

| Temperature | 75–85°C | Accelerates cyclization kinetics |

| NaOH Concentration | 8–12% w/w | Ensures complete deprotonation |

Challenges :

-

Byproduct Formation : Excess cyanamide may lead to di-substituted guanidines , necessitating precise stoichiometric control.

-

pH Sensitivity : The base must be added gradually to prevent premature decomposition of intermediates.

Alternative Synthetic Routes

Solid-Phase Synthesis

Emerging approaches utilize resin-bound intermediates to simplify purification. For example, immobilizing 4-fluoroaniline on a Wang resin allows stepwise addition of cyanamide and acetylacetone, followed by cleavage to release the product.

Benefits :

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate reaction rates. Preliminary data show a 30% reduction in cyclization time (from 7 hr to 5 hr) at 100°C, though yields remain comparable to conventional methods.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances reproducibility and safety for large-scale production. Key features include:

-

Precise Temperature Control : Minimizes thermal degradation.

-

Automated Feed Systems : Ensures consistent reagent addition.

Table 3: Pilot-Scale Performance Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Purity | 92–94% | 95–97% |

| Waste Generation | High | Reduced by 40% |

化学反应分析

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or sulfoxides.

Reduction: Formation of reduced guanidine derivatives.

Substitution: Formation of substituted guanidine derivatives with various functional groups.

科学研究应用

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)guanidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Substituent Variations and Physicochemical Properties

The substituent on the phenyl ring significantly influences molecular weight, lipophilicity (LogP), and solubility. Key analogs and their properties are summarized below:

*Calculated based on molecular formula. †Estimated from similar structures.

Key Observations:

- Electron-withdrawing groups (e.g., F, CF₃) may enhance binding interactions in biological systems, as seen in chalcone derivatives where fluorine substitution correlated with lower IC₅₀ values .

- Solubility : The trifluoromethyl analog (CAS 303094-67-9) shows moderate DMSO solubility (25 mg/mL), critical for in vitro assays .

生物活性

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)guanidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C13H14FN5

- Molecular Weight : 259.28 g/mol

- CAS Number : 524057-24-7

Anticancer Activity

Research indicates that guanidine derivatives exhibit significant anticancer properties. The presence of the dimethylpyrimidine moiety in this compound enhances its interaction with cellular targets involved in cancer progression. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.

Table 1: Summary of Anticancer Activity

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 | |

| Escherichia coli | 62.50 | |

| Pseudomonas aeruginosa | 125 |

The biological activity of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)guanidine can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, which plays a crucial role in signal transduction pathways associated with cancer cell growth.

- DNA Intercalation : Some studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.

Case Studies

A recent study focused on the effects of this compound on human cancer cell lines demonstrated that treatment with varying concentrations led to significant apoptosis in MCF-7 cells, as evidenced by flow cytometry analyses.

Case Study Overview

- Study Design : In vitro analysis using MCF-7 breast cancer cells.

- Findings :

- Increased apoptosis was observed at concentrations above 5 µM.

- The compound induced cell cycle arrest at the G2/M phase.

- Western blot analyses indicated upregulation of pro-apoptotic proteins.

常见问题

Q. What are the established synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)guanidine, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic acyl substitution between 4,6-dimethyl-2-pyrimidinamine and 4-fluorobenzoyl chloride in the presence of triethylamine. Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:acyl chloride) and anhydrous conditions to minimize hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the guanidine derivative with >90% purity . Alternative methods involve guanidine-thiourea intermediate cyclization under acidic conditions, though yields are lower (60–70%) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions on the pyrimidine and fluorophenyl rings. Mass spectrometry (HRMS or ESI-MS) validates molecular weight (C₁₄H₁₄F₃N₅, MW 309.29). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds >98% are recommended for biological assays to avoid interference from byproducts .

Q. What physicochemical properties are critical for solubility and formulation in preclinical studies?

Key properties include a melting point of 149–151°C (indicative of crystalline stability), logP ~2.1 (moderate lipophilicity), and solubility in DMSO (25 mg/mL). Acid dissociation constants (pKa ~4.7) suggest protonation at physiological pH, influencing membrane permeability. Storage at -20°C in inert atmospheres prevents degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for scalable synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways. Coupling with ICReDD’s reaction path search methods reduces trial-and-error experimentation. For example, solvent effects on activation energy can be modeled to select polar aprotic solvents (e.g., DMF) that stabilize intermediates, improving yields by 15–20% .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition) and standardized protocols (e.g., fixed ATP concentrations in kinase assays) improve reproducibility. Meta-analysis of dose-response curves across studies identifies outliers due to solvent interference (e.g., DMSO >0.1% v/v) .

Q. How do substituent modifications (e.g., methyl vs. trifluoromethyl groups) alter pharmacological profiles?

Comparative QSAR studies reveal that 4,6-dimethylpyrimidine enhances π-π stacking with hydrophobic enzyme pockets, while 4-fluorophenyl improves metabolic stability. Replacing fluorine with trifluoromethyl (as in CAS 303094-67-9) increases steric bulk, reducing off-target binding but lowering solubility. Free energy perturbation (FEP) simulations quantify these effects, guiding rational design .

Q. What experimental designs minimize resource use in stability and degradation studies?

Fractional factorial designs (e.g., 2⁴-1) test variables like temperature (25–60°C), pH (3–9), and humidity (40–80% RH) with minimal experiments. Accelerated stability testing (40°C/75% RH for 6 weeks) predicts shelf-life using Arrhenius kinetics. LC-MS identifies degradation products (e.g., hydrolyzed guanidine derivatives) for pathway elucidation .

Q. How can molecular docking explain the compound’s selectivity for kinase targets vs. GPCRs?

Docking into kinase ATP-binding pockets (e.g., EGFR) shows hydrogen bonding between the guanidine group and conserved Lys745. In contrast, GPCRs (e.g., 5-HT₂A) lack complementary residues, reducing binding. MD simulations (50 ns) validate pose stability, with RMSD <2 Å confirming target engagement .

Methodological and Contradiction Analysis

Q. What protocols ensure reproducibility in measuring inhibition constants (Ki) across labs?

Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂), substrate concentrations (Km ±10%), and enzyme sources (recombinant vs. native). Use internal controls (e.g., staurosporine for kinases) and report Ki values with 95% confidence intervals from nonlinear regression .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

Pharmacokinetic profiling (e.g., plasma protein binding, hepatic microsomal stability) identifies bioavailability bottlenecks. For example, high plasma protein binding (>95%) may reduce free drug levels despite potent in vitro IC₅₀. Adjust formulations (e.g., PEGylation) or administer with CYP450 inhibitors to prolong half-life .

Safety and Compliance

Q. What safety protocols are mandated for handling this compound?

Hazard statements (H302, H315, H319) require PPE (gloves, goggles), fume hood use, and spill kits with inert absorbents. Waste disposal follows EPA guidelines for fluorinated organics (40 CFR 261.24). Preclinical studies require IACUC approval for in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。